

# RP5063 (Brilaroxazine): A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: **Brilaroxazine**

Cat. No.: **B8230428**

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## Abstract

RP5063, also known as **brilaroxazine**, is a novel, orally active, multimodal dopamine-serotonin system stabilizer under development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.<sup>[1][2]</sup> As a third-generation antipsychotic, it exhibits a distinct pharmacological profile characterized by partial agonism at dopamine D<sub>2</sub>, D<sub>3</sub>, and D<sub>4</sub> receptors, as well as serotonin 5-HT<sub>1a</sub> and 5-HT<sub>2a</sub> receptors.<sup>[1][3]</sup> It also acts as an antagonist at serotonin 5-HT<sub>2c</sub>, 5-HT<sub>2b</sub>, 5-HT<sub>6</sub>, and 5-HT<sub>7</sub> receptors.<sup>[1]</sup> This multifaceted mechanism of action suggests the potential for broad efficacy against the positive, negative, and cognitive symptoms of schizophrenia, with a favorable safety and tolerability profile. This technical guide provides a detailed summary of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and preclinical evidence supporting the clinical development of RP5063.

## Chemical Structure and Physicochemical Properties

RP5063, with the developmental code name **brilaroxazine**, is a new chemical entity. Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identity of RP5063

Identifier	Value
IUPAC Name	6-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one
Other Names	Brilaroxazine, Oxaripiprazole
CAS Number	1239729-06-6
Molecular Formula	C <sub>22</sub> H <sub>25</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>3</sub>
Molecular Weight	450.36 g/mol
Canonical SMILES	C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Table 2: Physicochemical Properties of RP5063

Property	Value
Solubility	Information not publicly available in detail.
Protein Binding	>99%
Bioavailability	>80%

## Pharmacology

RP5063 is a multimodal dopamine and serotonin receptor modulator. Its broad receptor binding profile and functional activity are key to its potential therapeutic effects.

## Receptor Binding Affinity

RP5063 demonstrates high affinity for a range of dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. A summary of its binding affinities (Ki) is presented in Table 3.

Table 3: Receptor Binding Affinity (Ki) of RP5063

Receptor	Binding Affinity (Ki, nM)
Dopamine D <sub>2</sub>	≤6
Dopamine D <sub>3</sub>	≤6
Dopamine D <sub>4</sub>	≤6
Serotonin 5-HT <sub>1a</sub>	≤6
Serotonin 5-HT <sub>2a</sub>	≤6
Serotonin 5-HT <sub>2c</sub>	≤6
Serotonin 5-HT <sub>7</sub>	≤6
Serotonin 5-HT <sub>6</sub>	≤50
Serotonin Transporter (SERT)	Moderate Affinity
Nicotinic Acetylcholine α <sub>4</sub> β <sub>2</sub>	Moderate Affinity

## Functional Activity

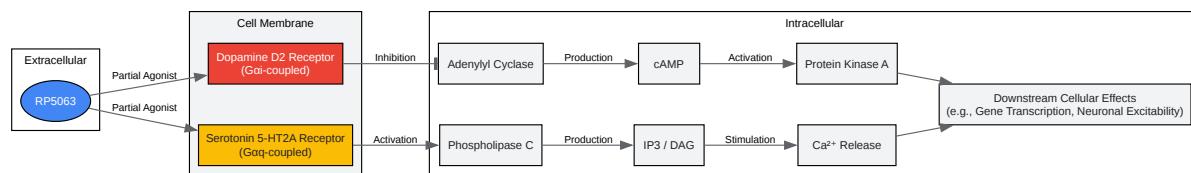
RP5063 exhibits a mixed agonist-antagonist profile at key receptors, which is characteristic of third-generation antipsychotics. This profile is thought to contribute to its stabilizing effect on the dopamine and serotonin systems.

Table 4: Functional Activity of RP5063

Receptor	Functional Activity
Dopamine D <sub>2</sub> , D <sub>3</sub> , D <sub>4</sub>	Partial Agonist
Serotonin 5-HT <sub>1a</sub>	Partial Agonist
Serotonin 5-HT <sub>2a</sub>	Partial Agonist
Serotonin 5-HT <sub>2c</sub>	Antagonist
Serotonin 5-HT <sub>6</sub>	Antagonist
Serotonin 5-HT <sub>7</sub>	Antagonist

## Signaling Pathways

The functional activity of RP5063 at D<sub>2</sub> and 5-HT<sub>2a</sub> receptors modulates downstream signaling pathways, including those involving cyclic adenosine monophosphate (cAMP). As a partial agonist at D<sub>2</sub> receptors, which are G<sub>ai</sub>-coupled, RP5063 is expected to modulate adenylyl cyclase activity, leading to a stabilization of cAMP levels.



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**Figure 1:** Simplified signaling pathway of RP5063 at D<sub>2</sub> and 5-HT<sub>2a</sub> receptors.

## Pharmacokinetics and Metabolism

RP5063 exhibits predictable pharmacokinetic properties that support a once-daily dosing regimen.

Table 5: Pharmacokinetic Parameters of RP5063 in Humans

Parameter	Value
Time to Maximum Concentration (T <sub>max</sub> )	~5 hours (single dose)
Elimination Half-life (t <sub>1/2</sub> )	55 hours
Metabolism	Primarily hepatic via CYP3A4 (64%) and CYP2D6 (17%)
Excretion	Primarily through feces

## Preclinical Efficacy

The antipsychotic potential of RP5063 has been evaluated in established animal models of schizophrenia.

### Apomorphine-Induced Climbing in Mice

This model assesses the D<sub>2</sub> receptor antagonist activity of a compound. Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice, which can be inhibited by antipsychotics.

Experimental Protocol:

- Animals: Male NMRI mice.
- Procedure: Mice are placed in wire mesh cages. Following an acclimatization period, they are administered the test compound (RP5063 or vehicle) intraperitoneally (i.p.). After a set pretreatment time, apomorphine is administered subcutaneously (s.c.). The climbing behavior, typically the time spent climbing, is then observed and quantified for a defined period.
- Results: In a study, RP5063 at doses of 1, 3, and 10 mg/kg (i.p.) significantly decreased apomorphine-induced climbing compared to the vehicle control group.

### Dizocilpine (MK-801)-Induced Hyperlocomotion in Rats

This model is used to evaluate the efficacy of antipsychotics against the positive symptoms of schizophrenia. Dizocilpine, an NMDA receptor antagonist, induces hyperlocomotor activity in rodents.

Experimental Protocol:

- Animals: Male Wistar rats.
- Procedure: Rats are habituated to an open-field arena equipped with photobeam detectors to measure locomotor activity. They are then treated with the test compound (RP5063 or vehicle) followed by dizocilpine. Locomotor activity (e.g., distance traveled, rearing) is recorded for a specified duration.

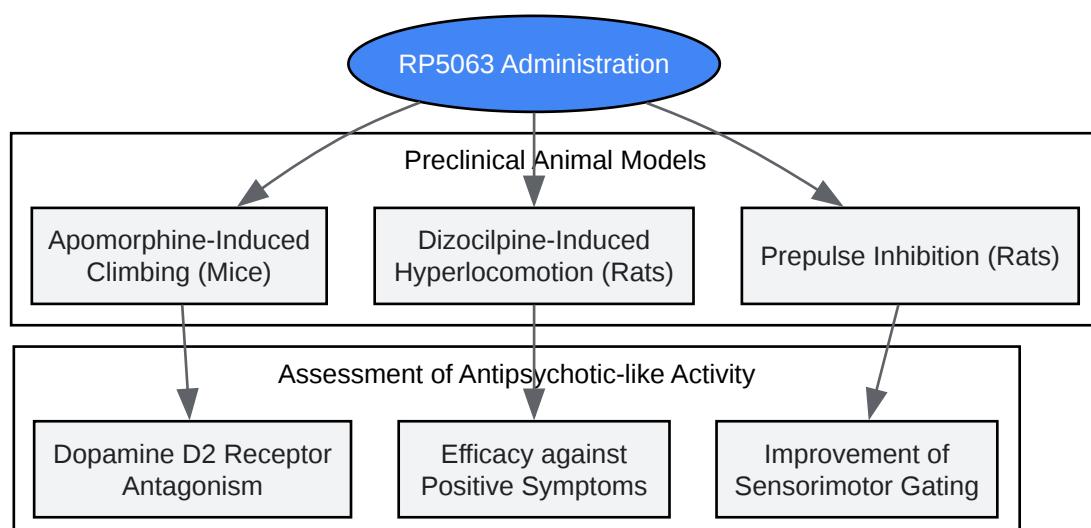
- Results: RP5063 (3, 10, and 30 mg/kg, i.p.) demonstrated a reduction in both spontaneous and dizocilpine-induced locomotor activity. It also reduced stereotypy at 10 and 30 mg/kg.

## Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak auditory stimulus (prepulse) preceding a startling stimulus (pulse) normally inhibits the startle response. This inhibition is disrupted by dopamine agonists like apomorphine, and this disruption can be reversed by antipsychotic drugs.

### Experimental Protocol:

- Animals: Male Wistar rats.
- Procedure: Rats are placed in a startle chamber. The session begins with an acclimatization period with background white noise. This is followed by a series of trials, including pulse-alone trials (a loud burst of white noise) and prepulse-pulse trials (a softer tone preceding the loud burst). The startle response is measured by a transducer in the platform. The percentage of PPI is calculated as the reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
- Results: RP5063 dose-dependently reversed the apomorphine-induced deficit in PPI.



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## References

- 1. Briloxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 2. Briloxazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
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